Ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-8-yl]benzoate
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Description
Ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-8-yl]benzoate is a useful research compound. Its molecular formula is C21H22N6O5 and its molecular weight is 438.444. The purity is usually 95%.
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Scientific Research Applications
Electrochemical and Electrochromic Properties
Research into the electrochemical and electrochromic properties of related compounds, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), shows significant potential for applications in electronic devices. ETCB and its derivatives demonstrate good electrochemical activity and can undergo electropolymerization to form films with well-defined oxidation and reduction processes. These films display notable color changes under different applied potentials, indicating their utility in electrochromic devices for applications like smart windows, displays, and low-energy consumption screens (Hu et al., 2013).
Chemical Synthesis
In chemical synthesis, the compound and its derivatives are instrumental in creating complex molecules. For instance, its utility in synthesizing Schiff and Mannich bases of isatin derivatives has been explored, showing the compound's versatility in forming a variety of chemical structures. This demonstrates its importance in synthetic chemistry for developing pharmaceuticals and organic materials (Bekircan & Bektaş, 2008).
Antimicrobial and Antifungal Evaluation
The compound has been involved in the synthesis of derivatives with potential antimicrobial and antifungal activities. For example, studies on 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates highlight its role in creating molecules with high antifungal potency, although further derivatives were found inactive. This points to the compound's potential in developing new antimicrobial agents (Ergenç et al., 1990).
Novel Heterocyclic Compounds Synthesis
Another application lies in the synthesis of novel heterocyclic compounds, such as benzo[4,5]imidazo[1,2-a]pyridine derivatives, which have been synthesized through reactions involving ethyl 2,4-dioxo-4-arylbutanoate derivatives. These compounds, prepared under specific conditions, exhibit diverse functionalities and are characterized by their potential for further biological and pharmacological studies (Goli-Garmroodi et al., 2015).
Catalyst in Transesterification Reactions
Imidazol(in)ium-2-carboxylates derivatives, related to the compound , have been used as precatalysts for transesterification reactions. These reactions are essential for producing esters from unactivated ethyl benzoate, showcasing the compound's utility in facilitating chemical transformations important in industrial and pharmaceutical chemistry (Wang & Li, 2012).
Properties
IUPAC Name |
ethyl 4-[2-(2-amino-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O5/c1-5-32-19(30)13-6-8-14(9-7-13)26-11(2)12(3)27-16-17(23-20(26)27)24(4)21(31)25(18(16)29)10-15(22)28/h6-9H,5,10H2,1-4H3,(H2,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZCVRSCUVKHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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